molecular formula C20H32BN3O3 B1408220 2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1704121-82-3

2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1408220
CAS RN: 1704121-82-3
M. Wt: 373.3 g/mol
InChI Key: KYCCHBSDQNQNQW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . It also contains a boronic acid pinacol ester group, which is often used in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step organic synthesis. For example, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is synthesized from 1-Ethylpiperazine and 2-Chloro-5-chloromethylpyridine .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Compounds similar to 2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide are often synthesized through multi-step reactions involving intermediates and characterized by various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For instance, similar compounds have been synthesized and characterized using these methods, indicating their structural complexity and the necessity for detailed analytical techniques (Huang et al., 2021).

Biological Activities

  • Antimicrobial and Anticholinesterase Activities : Derivatives of similar compounds have been evaluated for antimicrobial and anticholinesterase activities. For example, 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives exhibited significant antifungal activity, especially against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found weak (Yurttaş et al., 2015).

Chemical Properties and Analysis

  • Density Functional Theory (DFT) Studies : DFT studies are frequently used to predict the molecular structures of such compounds and compare them with X-ray diffraction values. These studies provide insights into the electronic properties and potential reactivity of the compounds. For instance, DFT was used to analyze the molecular structures of similar compounds, revealing their physicochemical properties (Huang et al., 2021).

Applications in Imaging and Diagnostics

  • Radioligand Synthesis for PET Imaging : Related compounds have been synthesized as radioligands for positron emission tomography (PET) imaging. For example, derivatives like DPA-714, designed with a fluorine atom, allow for fluorine-18 labelling and in vivo imaging, illustrating the potential of such compounds in diagnostic imaging (Dollé et al., 2008).

Crystal Structure Determination

  • X-Ray Crystallography : X-ray crystallography is a crucial technique for determining the crystal structure of such compounds. This method provides valuable information about their molecular conformation and arrangement in the solid state. For example, similar compounds have had their single-crystal structures measured by X-ray diffraction, which is key to understanding their molecular geometry (Huang et al., 2021).

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O3/c1-6-23-11-13-24(14-12-23)15-18(25)22-17-9-7-16(8-10-17)21-26-19(2,3)20(4,5)27-21/h7-10H,6,11-15H2,1-5H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCCHBSDQNQNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 4
2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

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